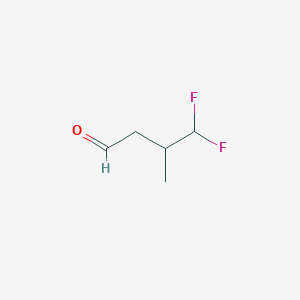
4,4-二氟-3-甲基丁醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,4-Difluoro-3-methylbutanal” is an organic compound with the molecular formula C5H8F2O. It is used in various chemical reactions and can be purchased from several chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “4,4-Difluoro-3-methylbutanal” has been reported in the literature. For instance, the synthesis of “4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” was achieved through acylation of “1,1-dimethoxy-1-(thien-2-yl)propane” with trifluoroacetic anhydride . Another example is the synthesis of “4,4-difluoro-4-bora-3a,4a-diaza-s-indacene” which was achieved by the P2O5-promoted condensation of “2,2,2-trifluoro-1-[5-(naphthalen-2-yl)-1H-pyrrol-2-yl]-ethan-1-ol” with “3-phenyl-5-(1H-pyrrol-2-yl)isoxazole” followed by the oxidation of dipyrromethane .
Chemical Reactions Analysis
The chemical reactions involving “4,4-Difluoro-3-methylbutanal” or similar compounds have been studied. For example, the reaction of “4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide” with fluoro-containing reagents (tetrabutylammonium fluoride or cesium fluoride) selectively gave the bis-substitution product "4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide" .
科学研究应用
Fluorescently Labeled Lipids and Membranes
Me4-BODIPY-8 is a fluorescent dye that can be incorporated into lipids. Researchers have synthesized fluorescently labeled fatty acids with Me4-BODIPY-8 residues in the ω-position. These labeled lipids have been used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide . The symmetry of Me4-BODIPY-8 suggests that it becomes embedded in bilayer membranes, making it a valuable tool for studying lipid dynamics and membrane organization.
Bioimaging and Cellular Labeling
BODIPY derivatives, including Me4-BODIPY-8, exhibit strong absorption and emission in the visible and near-infrared regions. Their excellent photostability and biocompatibility make them ideal for bioimaging applications. Researchers use Me4-BODIPY-8 to label cellular structures, track lipid metabolism, and visualize lipid-rich organelles .
Chemosensing and Environmental Monitoring
Me4-BODIPY-8 can act as a chemosensor due to its fluorescence response to specific analytes. Researchers have explored its use in detecting metal ions, pH changes, and other environmental factors. By modifying the Me4-BODIPY-8 structure, tailored sensors can be designed for specific applications .
Photodynamic Therapy (PDT)
BODIPY derivatives have been investigated for PDT—a cancer treatment that uses light-activated compounds to generate reactive oxygen species and selectively destroy tumor cells. Me4-BODIPY-8’s photophysical properties make it a potential candidate for PDT applications .
Materials Science and Optoelectronics
Me4-BODIPY-8 can be incorporated into polymers, nanoparticles, and other materials. Its fluorescence properties contribute to the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Researchers explore its use in enhancing device performance and stability .
Chemical Biology and Enzyme Studies
By conjugating Me4-BODIPY-8 to specific biomolecules, researchers can study enzyme activity, protein-protein interactions, and cellular processes. Its fluorescence allows real-time monitoring of biochemical events, providing insights into biological mechanisms .
未来方向
The future directions in the research and application of “4,4-Difluoro-3-methylbutanal” and similar compounds could involve their use in materials science, bioapplications, and pharmaceuticals . The unique combination of photo- and thermal stability, high quantum yield, and easy absorption/emission wavelength tuning make these compounds suitable for various applications .
属性
IUPAC Name |
4,4-difluoro-3-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-4(2-3-8)5(6)7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDXSIPCRNLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2704188.png)
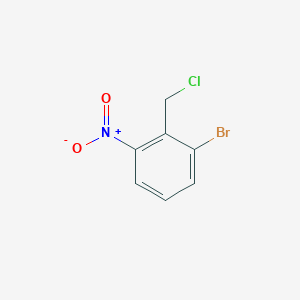
![N-(2-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2704190.png)
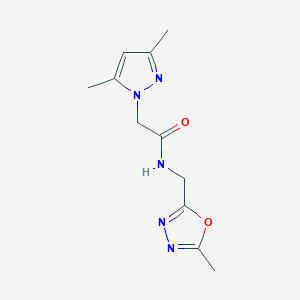
![Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2704194.png)
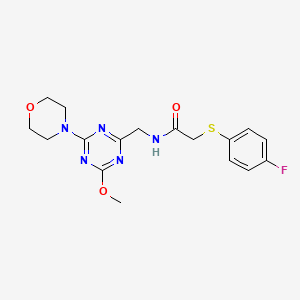

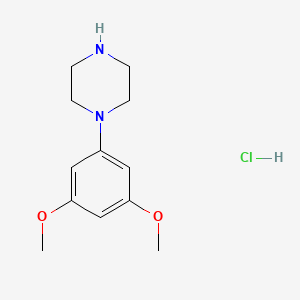
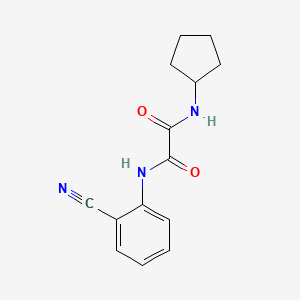

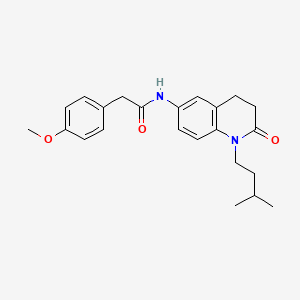
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)

